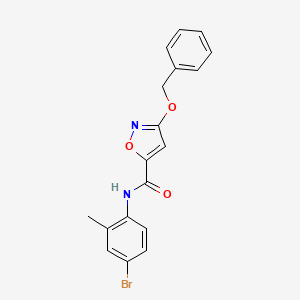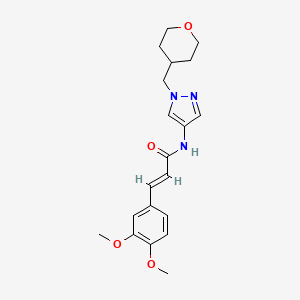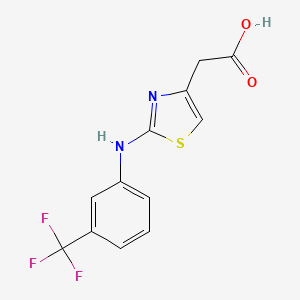
2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, a trifluoromethyl group, and an acetic acid moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid, also known as Activator-3, is the AMP-activated protein kinase (AMPK) . AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis .
Mode of Action
Activator-3 acts as an AMP mimetic and a potent pan-AMPK activator . It interacts with the AMPK enzyme, enhancing its activity. This interaction likely involves the CBS1 domain on the AMPKγ subunit .
Biochemical Pathways
The activation of AMPK by Activator-3 influences several biochemical pathways. AMPK is a key regulator of cellular energy homeostasis and can impact processes such as glucose and lipid metabolism . .
Pharmacokinetics
Activator-3 exhibits a good pharmacokinetic profile in rat blood plasma . It has minimal brain penetration properties , which may limit its effects on central nervous system targets
Result of Action
The activation of AMPK by Activator-3 can have several cellular effects. Given AMPK’s role in energy homeostasis, Activator-3 may influence cellular energy balance. It can also play an important role in the regulation of central inflammation and can be used to control brain inflammation processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid are largely influenced by the thiazole ring structure. The thiazole ring is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the substituents on the thiazole ring . For instance, the trifluoromethyl group on the phenyl ring could potentially enhance the compound’s ability to interact with certain targets .
Cellular Effects
It has been suggested that this compound may act as a peroxisome proliferator-activated receptor agonist . This suggests that it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may act as an AMP mimetic and a potent pan-AMPK activator . This suggests that it could exert its effects at the molecular level by binding to the AMPK enzyme and influencing its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 2-bromoacetophenone can react with thiourea to form 2-aminothiazole.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting 3-nitrobenzotrifluoride with a suitable nucleophile, followed by reduction of the nitro group to an amine.
Coupling Reactions: The final step involves coupling the 2-aminothiazole with the trifluoromethyl-substituted aniline derivative. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the thiazole ring, potentially leading to the formation of amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with broad biological activities, including antimicrobial and anticancer properties.
3-(Trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethyl-substituted compounds with diverse applications.
Thiazole-4-acetic acid:
Uniqueness
2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid is unique due to the combination of its thiazole ring, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAGZWOEZCMLDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2370203.png)
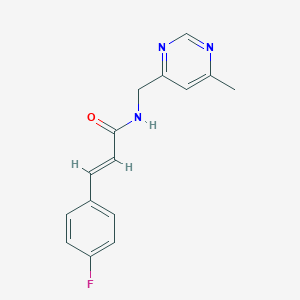
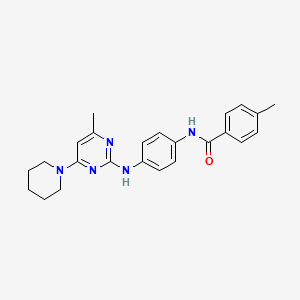
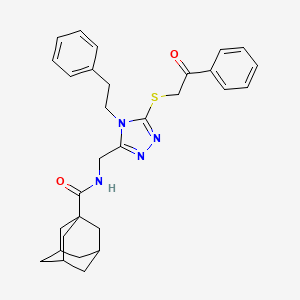
![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)
![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)
![2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate](/img/structure/B2370218.png)
